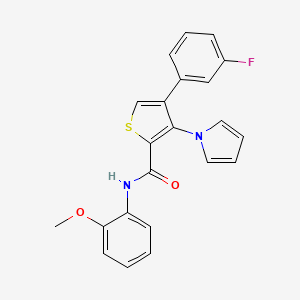
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,3-triazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,3-triazol-5-yl)methanone, also known as OPMT, is a chemical compound with potential applications in scientific research. It is a member of the pyrrolidine and triazole families of compounds and is of interest due to its potential as a bioactive molecule.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Antimicrobial Activity : A study described the synthesis of various compounds related to your query, focusing on their antimicrobial activities. These compounds showed good to moderate activity against bacterial and fungal strains, suggesting their potential as antimicrobial agents (Pandya et al., 2019).
Molecular Docking Study : Another study involved the synthesis of compounds with similar structural features and assessed them for anticancer and antimicrobial properties. The molecular docking studies indicated potential applications in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Antimicrobial and Antimycobacterial Activity : Research has been conducted on nicotinic acid hydrazide derivatives, revealing their antimycobacterial activity. This suggests a potential application in treating mycobacterial infections (R.V.Sidhaye et al., 2011).
Structural and Theoretical Analysis
Structural Features and Theoretical Studies : A study explored the molecular structure, theoretical calculations, and surface properties of a compound with a similar structure. This research provides insights into the chemical and physical properties of such compounds (Gumus et al., 2018).
Synthesis of Derivatives for Anticonvulsant Evaluation : A series of derivatives were synthesized for evaluation as sodium channel blockers and anticonvulsant agents. This highlights the potential application of these compounds in neurological disorders (Malik & Khan, 2014).
Miscellaneous Applications
Synthesis and Antifungal Evaluation : Compounds containing pyridine, 1,3,4-oxadiazole, and 1,2,3-triazole heterocycles were synthesized and evaluated for antifungal activity, suggesting potential use in antifungal medications (Jwaid, 2022).
Anticancer Evaluation : A study explored the synthesis of a compound and its reaction with various nucleophiles, evaluating their anticancer properties. This indicates a possible role in cancer treatment (Gouhar & Raafat, 2015).
Mécanisme D'action
Mode of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been reported to show significant inhibitory activity against certain enzymes . The interaction of the compound with its targets could lead to changes in the function of these targets, potentially altering cellular processes .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to affect various enzymes and proteins that contribute to cell proliferation . The compound’s interaction with these targets could potentially affect downstream cellular processes.
Pharmacokinetics
It has been suggested that the 1,2,4-oxadiazole scaffold might be exploited to achieve effective drug candidates for treating related disorders .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial effects .
Action Environment
It has been suggested that the synthesis of 1,2,4-oxadiazole derivatives is environmentally friendly .
Propriétés
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c16-9(7-3-11-14-12-7)15-2-1-6(4-15)8-10-5-17-13-8/h3,5-6H,1-2,4H2,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOLVAPVMDTWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,3-triazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

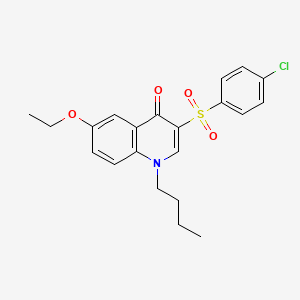
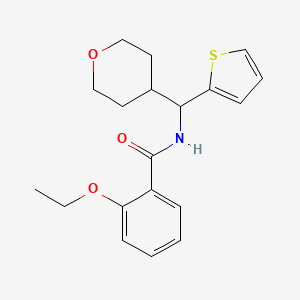
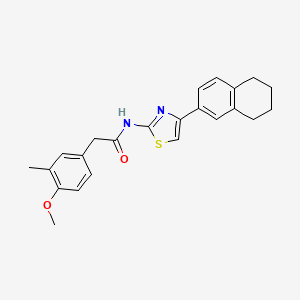
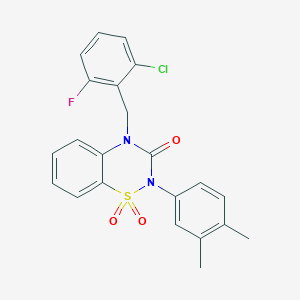
![Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B2767495.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2767498.png)
![4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine](/img/structure/B2767499.png)
![Methyl 2-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2767500.png)

![2-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2767504.png)
![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2767505.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile](/img/structure/B2767506.png)
